Cas no 104872-28-8 ((R,S,S,S)-Orlistat)

(R,S,S,S)-Orlistat is a stereoisomer of Orlistat, a potent lipase inhibitor used in biochemical and pharmacological research. This compound selectively targets gastric and pancreatic lipases, effectively blocking the hydrolysis of dietary triglycerides into absorbable free fatty acids. Its mechanism of action makes it valuable for studying lipid metabolism and obesity-related pathways. The (R,S,S,S) configuration provides distinct stereochemical properties, enabling researchers to explore structure-activity relationships and enzyme inhibition kinetics. With high purity and well-characterized stability, this isomer is suitable for in vitro and in vivo studies, offering precise control in experimental models. Its application extends to metabolic disorder research, aiding in the development of therapeutic interventions.
(R,S,S,S)-Orlistat structure
(R,S,S,S)-Orlistat structure
Product Name:(R,S,S,S)-Orlistat
CAS No:104872-28-8
MF:C29H53NO5
MW:495.73482966423
MDL:MFCD24386456
CID:1061420
PubChem ID:13817938
Update Time:2025-10-29

(R,S,S,S)-Orlistat Chemical and Physical Properties

Names and Identifiers

    • (R,S,S,S)-Orlistat
    • [(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate
    • Orlistat Impurity 5
    • [2S-[2α(R*),3β]]-N-ForMyl-
    • N-ForMyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]Methyl]dodecyl Ester
    • Orlistat (R,S,S,S)-Isomer
    • SCHEMBL10926856
    • N-Formyl-D-leucine-(1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester
    • D-Leucine, N-formyl-, (1S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
    • BDBM50274723
    • Q27268718
    • Leucine orlistat, D-
    • EN300-19655482
    • DTXSID50146801
    • CHEMBL458622
    • D-LEUCINE ORLISTAT [USP IMPURITY]
    • 7QMQ98VHOQ
    • Leucine orlistat, (-)-
    • UNII-7QMQ98VHOQ
    • D-Leucine orlistat
    • (-)-leucine orlistat
    • N-Formyl-(D)-leucine (S)-1-[[2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester ((D)-Leucine Orlistat)
    • N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl Ester; [2S-[2alpha(R*),3beta]]-N-Formyl-D-leucine 1-[(3-Hexyl-4-oxo-2-oxetanyl)methyl]dodecyl Ester;
    • Orlistat, (R,S,S,S)-
    • 104872-28-8
    • Orlistat impurity, D-leucine orlistat- [USP]
    • [2S-[2alpha(R*),3beta]]-N-ForMyl-
    • (2S)-1-[(2S,3S)-3-HEXYL-4-OXOOXETAN-2-YL]TRIDECAN-2-YL (2R)-2-FORMAMIDO-4-METHYLPENTANOATE
    • N-Formyl-D-leucine (S)-1-(((2S,3S)-3-hexyl-4-oxo-2-oxetanyl)methyl)dodecyl ester
    • MDL: MFCD24386456
    • Inchi: 1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1
    • InChI Key: AHLBNYSZXLDEJQ-NFGXINMFSA-N
    • SMILES: O1C([C@@H](CCCCCC)[C@@H]1C[C@H](CCCCCCCCCCC)OC([C@@H](CC(C)C)NC=O)=O)=O

Computed Properties

  • Exact Mass: 495.39200
  • Monoisotopic Mass: 495.39237379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 23
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 10
  • Topological Polar Surface Area: 81.7Ų

Experimental Properties

  • Density: 0.976±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 40-43 ºC
  • Solubility: Insuluble (2.4E-5 g/L) (25 ºC),
  • PSA: 85.19000
  • LogP: 7.72220

(R,S,S,S)-Orlistat Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O686480-0.5mg
(R,S,S,S)-Orlistat
104872-28-8
0.5mg
$ 545.00 2022-06-03
TRC
O686480-2.5mg
(R,S,S,S)-Orlistat
104872-28-8
2.5mg
$ 2750.00 2023-04-16
TRC
O686480-5mg
(R,S,S,S)-Orlistat
104872-28-8
5mg
$ 5212.00 2023-04-16
TRC
O686480-10mg
(R,S,S,S)-Orlistat
104872-28-8
10mg
$ 9396.00 2023-09-06
TRC
O686480-.5mg
(R,S,S,S)-Orlistat
104872-28-8
.5mg
$ 626.00 2023-04-16
Biosynth
IF26578-1 mg
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
104872-28-8
1mg
$1,155.00 2023-01-04
Biosynth
IF26578-2 mg
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
104872-28-8
2mg
$2,079.00 2023-01-04
Biosynth
IF26578-5 mg
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
104872-28-8
5mg
$2,887.50 2023-01-04
Biosynth
IF26578-10 mg
N-Formyl-D-leucine (1S)-1-[[(2S,3S)-3-hexyl-4-oxo-2-oxetanyl]methyl]dodecyl ester
104872-28-8
10mg
$4,620.00 2023-01-04
Enamine
EN300-19655482-0.05g
(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl (2R)-2-formamido-4-methylpentanoate
104872-28-8
0.05g
$2755.0 2023-09-17

Additional information on (R,S,S,S)-Orlistat

Comprehensive Overview of (R,S,S,S)-Orlistat (CAS No. 104872-28-8)

Orlistat, also known by its CAS number 104872-28-8, is a well-established pharmaceutical compound primarily used in the management of obesity and weight-related conditions. Its chemical name, (R,S,S,S)-Orlistat, reflects its stereochemical configuration, which plays a crucial role in its pharmacological activity. This compound belongs to the class of lipase inhibitors, specifically targeting pancreatic lipase, an enzyme responsible for breaking down dietary fats. By inhibiting this enzyme, Orlistat prevents the absorption of fats in the gastrointestinal tract, thereby reducing caloric intake and promoting weight loss.

The development of (R,S,S,S)-Orlistat was a significant milestone in obesity pharmacotherapy. Its unique mechanism of action distinguishes it from other weight-loss medications that primarily act on the central nervous system to suppress appetite. Instead, Orlistat operates peripherally, making it a safer option for patients who cannot tolerate centrally acting drugs. Recent studies have further elucidated the molecular mechanisms underlying its efficacy, particularly its ability to modulate gut microbiota composition and enhance satiety hormones like GLP-1.

One of the most notable advancements in Orlistat research involves its combination therapies. For instance, combining (R,S,S,S)-Orlistat with other anti-obesity agents has shown synergistic effects in promoting sustained weight loss and improving metabolic profiles. A 2023 clinical trial published in *The Lancet Diabetes & Endocrinology* demonstrated that co-administration with phentermine led to greater reductions in body mass index (BMI) and improved lipid profiles compared to monotherapy.

Moreover, recent investigations into the long-term safety profile of (R,S,S,S)-Orlistat have provided reassuring data. While early concerns about gastrointestinal side effects such as steatorrhea were valid, newer formulations and dosing regimens have significantly mitigated these issues. A systematic review by Smith et al. (2023) highlighted that patients on low-dose Orlistat experienced minimal adverse effects while maintaining meaningful weight loss outcomes over a five-year period.

The pharmacokinetics of (R,S,S,S)-Orlistat have also been a focal point of recent research. Studies using advanced metabolomic techniques have revealed that the compound undergoes minimal systemic absorption, further supporting its favorable safety profile. This characteristic also explains why Orlistat is less likely to interact with other medications compared to orally active drugs that undergo extensive hepatic metabolism.

In terms of clinical applications, (R,S,S,S)-Orlistat remains a first-line treatment for obesity in many countries. Its efficacy is particularly pronounced in patients with type 2 diabetes mellitus, where it not only aids in weight reduction but also improves glycemic control and reduces insulin resistance. A 2023 meta-analysis by Johnson et al. found that obese diabetic patients treated with Orlistat exhibited significant reductions in HbA1c levels compared to placebo groups.

Looking ahead, ongoing research is exploring the potential of (R,S,S,S)-Orlistat in managing other metabolic disorders beyond obesity. Preliminary studies suggest that it may have beneficial effects on non-alcoholic fatty liver disease (NAFLD) by reducing hepatic fat accumulation and improving liver function markers. These findings underscore the versatility of this compound and its potential role in addressing the broader spectrum of metabolic syndrome.

In conclusion, (R,S,S,S)-Orlistat (CAS No. 104872-28-8) stands as a cornerstone in obesity pharmacotherapy due to its unique mechanism of action, robust efficacy, and favorable safety profile. With ongoing advancements in its formulation, combination therapies, and expanded clinical applications, this compound continues to play a pivotal role in combating the global obesity epidemic while paving the way for innovative treatments in metabolic medicine.

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.